![molecular formula C3H6N2O B167674 4-Imidazolidinone CAS No. 1704-79-6](/img/structure/B167674.png)
4-Imidazolidinone
Overview
Description
4-Imidazolidinone is a class of 5-membered ring heterocycles structurally related to imidazolidine . It features a saturated C3N2 nucleus, except for the presence of a urea or amide functional group in the 2 or 4 positions . It is an important structural motif in organic synthesis and medicinal chemistry .
Synthesis Analysis
The synthesis of 4-Imidazolidinones can be achieved from various diamides with ethynyl benziodoxolones through double Michael-type addition . This is an unprecedented reaction mode for hypervalent alkynyl iodine compounds . The reaction diastereoselectively gives cis-2,5-disubstituted 4-imidazolidinones from amino acid-derived diamides .Molecular Structure Analysis
The molecular formula of 4-Imidazolidinone is C3H6N2O . It has an average mass of 86.092 Da and a monoisotopic mass of 86.048012 Da .Chemical Reactions Analysis
The 4-Imidazolidinone moiety can undergo various chemical reactions. For instance, it can form an iminium ion with carbonyl groups of α,β-unsaturated aldehydes (enals) and enones in a rapid chemical equilibrium .Physical And Chemical Properties Analysis
4-Imidazolidinone has a density of 1.1±0.1 g/cm3, a boiling point of 317.6±35.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . It also has a molar refractivity of 20.7±0.3 cm3, a polar surface area of 41 Å2, and a molar volume of 77.3±3.0 cm3 .Scientific Research Applications
Insect Growth Inhibition and Chemosterilant Properties
4-Imidazolidinone has been identified as a potent inhibitor of reproduction and immature development in several species of insects. It displays greater biological activity than its saturated analog, 2-imidazolidinone, and has low acute toxicity to birds and mammals, representing new modes of action in pest control (Schaefer & Tieman, 1967).
Importance in Organic Synthesis and Medicinal Chemistry
The 4-imidazolidinone moiety is a crucial structural motif in organic synthesis and medicinal chemistry. Innovative methods for synthesizing 4-imidazolidinones, such as from diamides with ethynyl benziodoxolones through double Michael-type addition, have been developed. This synthesis approach is unprecedented for hypervalent alkynyl iodine compounds (Shimizu et al., 2022).
Antiviral Applications
Imidazolidinones, including 4-imidazolidinone derivatives, possess potent activities against several viruses like dengue virus, enterovirus, hepatitis C virus (HCV), and human immunodeficiency virus (HIV). These compounds have shown effectiveness against drug-resistant HIV strains and are being explored for anti-HCV and anti-dengue virus activities (Swain & Mohanty, 2019).
Use in Prodrug Forms and Drug Delivery Systems
4-Imidazolidinones are explored as prodrug forms for peptides, offering protection against enzymatic cleavage and potentially solving delivery problems for peptide drugs. Their structural properties influence stability and hydrolysis kinetics, making them suitable for various pharmaceutical applications (Klixbüll & Bundgaard, 1984).
Role in Cancer Research
The imidazolidinone motif in certain compounds has been studied for its potential role in cancer treatment. For example, the cytotoxicity of 4-phenyl-1-arylsulfonylimidazolidinones has been evaluated, indicating the imidazolidinone ring as an essential structural motif for activity against cancer cell lines (Jung et al., 2001).
Synthesis Techniques for Drug Design
Advanced synthesis techniques, such as palladium-catalyzed decarboxylative asymmetric allylic alkylation, have been used to prepare enantioenriched 4-imidazolidinones. These methods facilitate the creation of nitrogen-rich products, which are important in drug design (Sercel et al., 2021).
Antibacterial and Antifungal Properties
Some 4-imidazolidinone derivatives demonstrate significant antibacterial and antifungal activities. These compounds, with various aromatic substituents, have been synthesized and tested, showing promising results in inhibiting microbial growth (Ammar et al., 2016).
Applications in Physiological Research
4-Imidazolidinone derivatives are increasingly used in physiological research, particularly as tools in the study of terpenoid metabolism in plants. They offer insights into the regulation of phytohormones and sterols, which are related to cell division, elongation, and senescence (Grossmann, 1990).
Future Directions
properties
IUPAC Name |
imidazolidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O/c6-3-1-4-2-5-3/h4H,1-2H2,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVONPBONFIJAHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363599 | |
Record name | 4-Imidazolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Imidazolidin-4-one | |
CAS RN |
1704-79-6 | |
Record name | 4-Imidazolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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